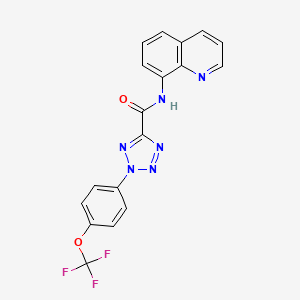

N-(quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(quinolin-8-yl)benzamides are a class of compounds that have been studied for various chemical reactions . They have a quinoline ring, which is a heterocyclic aromatic organic compound. It’s important to note that the specific compound you asked about has additional groups attached to it, which could significantly alter its properties and reactivity .

Synthesis Analysis

The synthesis of N-(quinolin-8-yl)benzamides has been described in the literature. For example, a ruthenium (II) catalyzed remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with alkyl bromides via C–H bond activation has been reported . Another method involves a highly selective remote C (sp3)–H acetonation of N-(quinolin-8-yl)amide scaffolds at the C5-position under microwave irradiation .Molecular Structure Analysis

The molecular structure of N-(quinolin-8-yl)benzamides involves a quinoline ring attached to a benzamide group. The specific compound you asked about would also have a 2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide group attached .Chemical Reactions Analysis

N-(quinolin-8-yl)benzamides have been used in various chemical reactions. For instance, they have been alkylated via a ruthenium (II) catalyzed C–H bond activation . They have also been acetonated via a microwave-accelerated cross-dehydrogenative-coupling (CDC) under metal-free conditions .Applications De Recherche Scientifique

Synthesis of Novel Derivatives

Research has focused on synthesizing novel pyrazolo[3,4-d]pyrimidine derivatives, integrated with quinoline, as potential antimicrobial agents. These compounds have been evaluated for their antibacterial and antifungal activities, suggesting their potential in addressing microbial resistance (Holla et al., 2006).

Antihypertensive Activity

Tetrazole analogs, including compounds with structural similarities to N-(quinolin-8-yl)-2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carboxamide, have been synthesized and investigated for their antihypertensive activity. This exploration highlights the compound's potential in cardiovascular drug development (Vellalacheruvu et al., 2017).

Antimicrobial Screening

Another study synthesized 2-azetidinone derivatives integrated with quinoline, pyrazole, and benzofuran moieties. These compounds were subjected to in vitro antibacterial activity screening against pathogenic bacteria, showcasing their potential in developing new antimicrobial agents (Idrees et al., 2020).

Antihyperglycemic Evaluation

Research on new tetrazoloquinolinyl methoxyphenyl-4-thiazolidinones has revealed their significant in vivo antihyperglycemic activity. These findings open avenues for the development of new treatments for diabetes and related metabolic disorders (Deshmukh et al., 2017).

Anticancer and Chemoresistance

A study focused on 3-(benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide, structurally similar to the compound of interest, highlighted its role in overcoming cancer chemoresistance. The compound demonstrated inhibition of angiogenesis and P-glycoprotein efflux pump activity, suggesting potential in cancer therapy (Mudududdla et al., 2015).

Radioligand Development

Compounds with a quinoline-2-carboxamide structure have been labeled with carbon-11 for potential use as radioligands in visualizing peripheral benzodiazepine receptors. This application is crucial for noninvasive assessments in neuroscience and pharmacology (Matarrese et al., 2001).

Material Science Applications

Octamolybdate complexes constructed with a quinoline–imidazole–monoamide ligand have shown promising electrochemical, photocatalytic, and magnetic properties. Such studies suggest the compound's potential in material science, particularly in catalysis and electronic materials (Li et al., 2020).

Mécanisme D'action

Propriétés

IUPAC Name |

N-quinolin-8-yl-2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11F3N6O2/c19-18(20,21)29-13-8-6-12(7-9-13)27-25-16(24-26-27)17(28)23-14-5-1-3-11-4-2-10-22-15(11)14/h1-10H,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFROQDYTLXJKLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)OC(F)(F)F)N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11F3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-chlorophenyl)ethan-1-one](/img/structure/B2896307.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2896311.png)

![[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]-[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B2896312.png)

![7-Phenylmethoxycarbonyl-7-azaspiro[3.5]non-2-ene-2-carboxylic acid](/img/structure/B2896315.png)

![N-(4-chloro-3-fluorophenyl)-2-(6,7-dimethyl-10-oxo-3,4,5,10-tetrahydrobenzo[b]-1,6-naphthyridin-2(1H)-yl)acetamide](/img/structure/B2896316.png)

![5-(3-methoxypropyl)-7-(4-methylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2896318.png)

![2-Chloro-N-spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-ylpropanamide](/img/structure/B2896320.png)

![1-(3-methoxypropyl)-2-(2-methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2896322.png)

![Methyl 2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B2896323.png)

![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2896325.png)